molecular formula C7H4ClFN2 B1487526 6-Chloro-8-fluoroimidazo[1,2-a]pyridine CAS No. 1033202-10-6

6-Chloro-8-fluoroimidazo[1,2-a]pyridine

Cat. No. B1487526
M. Wt: 170.57 g/mol
InChI Key: ICYMCPKHCXZHDA-UHFFFAOYSA-N
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Description

6-Chloro-8-fluoroimidazo[1,2-a]pyridine is a chemical compound with the molecular formula C7H4ClFN2 . It has a molecular weight of 170.57 . It is a solid at room temperature .


Molecular Structure Analysis

The molecular structure of 6-Chloro-8-fluoroimidazo[1,2-a]pyridine consists of a fused imidazole and pyridine ring, with a chlorine atom attached to the 6th carbon and a fluorine atom attached to the 8th carbon .


Physical And Chemical Properties Analysis

6-Chloro-8-fluoroimidazo[1,2-a]pyridine is a solid at room temperature . It has a molecular weight of 170.57 .

Scientific Research Applications

Fluorescent Probing

6-Chloro-8-fluoroimidazo[1,2-a]pyridine: has been utilized as a fluorescent probe for monitoring pH changes in biological systems. Its high selectivity and sensitivity, coupled with brilliant reversibility and extremely short response time, make it an excellent candidate for real-time imaging of pH changes in organisms like yeast .

Organic Synthesis

This compound serves as a crucial intermediate in organic synthesis. Its unique structure allows for the construction of complex molecules, particularly in the development of pharmaceuticals and agrochemicals where such heterocyclic compounds are often key intermediates .

Drug Discovery

Due to its heterocyclic core, 6-Chloro-8-fluoroimidazo[1,2-a]pyridine is a valuable scaffold in medicinal chemistry. It can be used to create compounds with potential therapeutic effects, especially in the realm of anti-inflammatory and anticancer drugs .

Material Science

In material science, this compound can be used to develop new materials with specific fluorescent properties. These materials can be applied in various fields, including sensor technology and optoelectronics .

Chemical Biology

Chemical biologists can employ 6-Chloro-8-fluoroimidazo[1,2-a]pyridine to study protein-ligand interactions. Its ability to act as a fluorescent marker helps in tracking and observing biological processes in real-time .

Environmental Monitoring

As a fluorescent probe, it can be used for environmental monitoring, detecting changes in pH levels in water bodies, which is crucial for maintaining ecological balance and assessing pollution levels .

Nanotechnology

In nanotechnology, this compound can contribute to the design of nano-sized sensors that respond to chemical stimuli. These sensors could have applications in diagnostics and the monitoring of chemical reactions at the nano-scale .

Analytical Chemistry

6-Chloro-8-fluoroimidazo[1,2-a]pyridine: can be used in analytical chemistry as a reagent for the detection and quantification of various substances due to its reactive nature and the ease with which it can be modified to produce a detectable signal .

Safety And Hazards

6-Chloro-8-fluoroimidazo[1,2-a]pyridine is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word “Warning”. Hazard statements include H302-H315-H319-H335, and precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes .

properties

IUPAC Name

6-chloro-8-fluoroimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFN2/c8-5-3-6(9)7-10-1-2-11(7)4-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICYMCPKHCXZHDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(C=C(C2=N1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50674477
Record name 6-Chloro-8-fluoroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-8-fluoroimidazo[1,2-a]pyridine

CAS RN

1033202-10-6
Record name 6-Chloro-8-fluoroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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